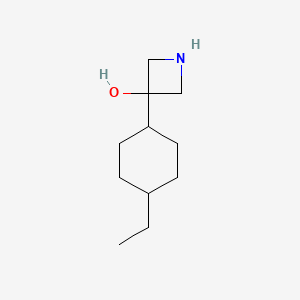

3-(4-Ethylcyclohexyl)azetidin-3-ol

Description

Properties

Molecular Formula |

C11H21NO |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

3-(4-ethylcyclohexyl)azetidin-3-ol |

InChI |

InChI=1S/C11H21NO/c1-2-9-3-5-10(6-4-9)11(13)7-12-8-11/h9-10,12-13H,2-8H2,1H3 |

InChI Key |

KZFYXTOLGLVFMC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C2(CNC2)O |

Origin of Product |

United States |

Reaction Chemistry and Transformational Pathways of 3 4 Ethylcyclohexyl Azetidin 3 Ol

Ring-Opening Reactions of the Azetidine (B1206935) Core

The reactivity of azetidines is largely dictated by the significant strain energy of the four-membered ring, which is approximately 25.4 kcal/mol. rsc.org This inherent strain makes the azetidine ring susceptible to cleavage under various conditions, leading to the formation of linear amino compounds. The regioselectivity of these ring-opening reactions is a key consideration, often influenced by the substitution pattern on the ring and the nature of the attacking nucleophile or electrophile. magtech.com.cn

In the case of 3-(4-Ethylcyclohexyl)azetidin-3-ol, the tertiary alcohol at the C3 position introduces electronic and steric factors that can direct the outcome of ring-opening processes. Nucleophilic attack is a major pathway for azetidine ring-opening. magtech.com.cn Generally, these reactions require activation of the azetidine, either through protonation or conversion to a quaternary ammonium (B1175870) salt, to enhance the electrophilicity of the ring carbons. magtech.com.cnresearchgate.net The attack can occur at either the C2 or C4 position. Given the steric bulk of the 4-ethylcyclohexyl group at C3, it is plausible that nucleophiles would preferentially attack the less hindered C2 or C4 positions.

Recent studies on other azetidinol (B8437883) systems have demonstrated that the ring can be opened following photochemical synthesis, triggered by the addition of electron-deficient species. nih.govresearchgate.net While not a direct thermal ring-opening, this highlights the latent reactivity of the azetidinol core. Reductive ring-opening methods could also be employed, potentially leading to the corresponding γ-amino alcohol. magtech.com.cn

Functionalization of the Azetidinol Hydroxyl Group

The tertiary hydroxyl group of 3-(4-Ethylcyclohexyl)azetidin-3-ol is a prime site for introducing molecular diversity. Its reactivity is characteristic of tertiary alcohols, though potentially modulated by the adjacent azetidine ring.

Etherification and Esterification Reactions

Standard etherification and esterification protocols can be applied to the hydroxyl group, although the steric hindrance around the tertiary center may necessitate more forcing reaction conditions or the use of highly reactive reagents.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form the corresponding alkoxide followed by reaction with an alkyl halide, could be a viable route. However, the potential for competing N-alkylation (see section 3.3.1) and elimination reactions must be considered.

Esterification: Acylation of the hydroxyl group to form esters can likely be achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. The use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of a carboxylic acid and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), would also be a standard approach.

| Reaction Type | Reagents and Conditions | Expected Product |

| Etherification | 1. NaH, THF; 2. R-X | 3-(4-Ethylcyclohexyl)-3-(alkoxy)azetidine |

| Esterification | RCOCl, Pyridine, CH₂Cl₂ | 3-(4-Ethylcyclohexyl)azetidin-3-yl acetate (B1210297) |

| Esterification | RCOOH, DCC, DMAP, CH₂Cl₂ | 3-(4-Ethylcyclohexyl)azetidin-3-yl carboxylate |

Oxidative Transformations of the Alcohol Moiety

Oxidation of the tertiary alcohol in 3-(4-Ethylcyclohexyl)azetidin-3-ol is not straightforward. Tertiary alcohols are generally resistant to oxidation under conditions that cleave C-H bonds. However, under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur. It is conceivable that strong oxidants could lead to the opening of the azetidine ring or degradation of the molecule.

Chemical Modifications at the Azetidine Nitrogen Atom

The secondary nitrogen atom of the azetidine ring is a nucleophilic center and a key handle for further functionalization.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine can be readily alkylated using various alkylating agents such as alkyl halides or sulfates. nih.govresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the acid formed. The choice of base and solvent can be crucial to avoid competing O-alkylation of the hydroxyl group. Phase-transfer catalysis has been shown to be effective for the selective N-alkylation of similar systems. researchgate.net

N-Acylation: Acylation of the azetidine nitrogen is also a facile transformation, leading to the corresponding N-acylazetidines. Acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents can be employed. This reaction is generally high-yielding and chemoselective for the nitrogen atom over the sterically hindered tertiary alcohol.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | R-X, K₂CO₃, CH₃CN | 1-Alkyl-3-(4-ethylcyclohexyl)azetidin-3-ol |

| N-Acylation | RCOCl, Et₃N, CH₂Cl₂ | 1-Acyl-3-(4-ethylcyclohexyl)azetidin-3-ol |

Chemoselective Protection and Deprotection Strategies

The presence of two reactive functional groups, the secondary amine and the tertiary alcohol, necessitates the use of protecting groups for selective transformations at other sites of the molecule.

The azetidine nitrogen can be protected with a variety of standard nitrogen protecting groups. The choice of protecting group will depend on its stability to the reaction conditions planned for subsequent steps and the ease of its removal. Common protecting groups for secondary amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced using Boc-anhydride or Cbz-chloride, respectively.

The tertiary hydroxyl group is generally less reactive and may not always require protection, especially in reactions targeting the nitrogen atom. However, if protection is necessary, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers could be employed, although their introduction might be challenging due to steric hindrance. The relative stability of different protecting groups allows for orthogonal protection-deprotection strategies, enabling selective functionalization of either the nitrogen or the oxygen atom. For instance, a Boc group on the nitrogen can be removed under acidic conditions, while a silyl ether on the alcohol would be cleaved with fluoride (B91410) ions. The principles of chemoselective protection are crucial for the controlled synthesis of more complex derivatives of 3-(4-Ethylcyclohexyl)azetidin-3-ol. researchgate.net

Carbon-Carbon Bond-Forming Reactions at the Azetidine Ring

The functionalization of the azetidine core, particularly through the formation of new carbon-carbon bonds, is a critical strategy for the diversification of this privileged scaffold. While direct experimental data on 3-(4-Ethylcyclohexyl)azetidin-3-ol is not available in the current literature, its reactivity can be inferred from studies on structurally related azetidin-3-ols and other substituted azetidines.

Radical Functionalization Approaches

Radical chemistry offers a powerful and mild approach for the formation of C-C bonds. In the context of azetidines, photoredox catalysis has emerged as a key enabling technology, allowing for the generation of radical intermediates under gentle conditions. chemrxiv.orgnih.gov

One plausible pathway for the functionalization of 3-(4-Ethylcyclohexyl)azetidin-3-ol involves the generation of a radical at the C3 position. For instance, analogous to the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids, a hypothetical precursor, 3-(4-Ethylcyclohexyl)-3-carboxyazetidine, could undergo photoredox-catalyzed decarboxylation to generate a tertiary radical at the C3 position. digitellinc.com This radical could then be trapped by various radical acceptors, such as activated alkenes, to forge a new C-C bond at this position. The steric bulk of the 4-ethylcyclohexyl group would likely influence the efficiency of the radical trapping step.

Alternatively, radical strain-release strategies employing azabicyclo[1.1.0]butanes (ABBs) under photocatalytic conditions have been developed to access densely functionalized azetidines. chemrxiv.org While not directly applicable to pre-formed 3-(4-Ethylcyclohexyl)azetidin-3-ol, this methodology highlights the utility of radical processes in constructing substituted azetidine rings.

A summary of representative radical functionalization reactions on azetidine scaffolds is presented in Table 1.

| Reaction Type | Azetidine Precursor | Radical Source/Initiator | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Decarboxylative Alkylation | 3-Aryl-azetidine-3-carboxylic acid | Carboxylic acid | Activated alkenes | Photoredox catalyst, visible light | 3-Aryl-3-alkyl-azetidine | digitellinc.com |

| Strain-Release Functionalization | Azabicyclo[1.1.0]butane (ABB) | Sulfonylimine precursor | ABB | Organic photosensitizer, visible light | Densely functionalized azetidines | chemrxiv.org |

| [3+1] Radical Cascade Cyclization | Aliphatic amines and alkynes | α-Amino C(sp³)-H bonds | Alkynes | Photoredox copper catalysis | Saturated azetidines | nih.gov |

Table 1: Representative Radical Functionalization Approaches for Azetidine Scaffolds. This table presents data from analogous systems as no direct data for 3-(4-Ethylcyclohexyl)azetidin-3-ol is available.

Metal-Catalyzed Cross-Coupling Reactions of Substituted Azetidines

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to azetidine chemistry has provided powerful tools for their functionalization. Palladium, nickel, and iron catalysts have all been employed to forge new C-C bonds on the azetidine ring. calstate.eduresearchgate.netnih.gov

For 3-(4-Ethylcyclohexyl)azetidin-3-ol, the hydroxyl group could be transformed into a suitable leaving group, such as a halide or triflate, to enable cross-coupling reactions. For instance, conversion of the alcohol to a 3-iodoazetidine (B8093280) derivative would open the door to iron-catalyzed cross-coupling with Grignard reagents or palladium-catalyzed Suzuki-Miyaura couplings with boronic acids. nih.gov

Nickel-catalyzed cross-coupling reactions of aziridines have been reported to proceed with high efficiency, and similar reactivity could be anticipated for appropriately activated azetidine derivatives. princeton.edunih.gov For example, a nickel-catalyzed reductive cross-coupling of a 3-halo-3-(4-ethylcyclohexyl)azetidine with an aryl iodide could provide access to 3-aryl-3-(4-ethylcyclohexyl)azetidines. The choice of ligand on the nickel catalyst would be crucial for achieving high yields and selectivities.

Table 2 summarizes representative metal-catalyzed cross-coupling reactions involving azetidine derivatives.

| Catalyst System | Azetidine Substrate | Coupling Partner | Reaction Type | Key Features | Reference |

| Iron(III) chloride | N-Boc-3-iodoazetidine | Aryl/Alkyl Grignard reagents | Iron-catalyzed cross-coupling | Good to excellent yields, broad substrate scope. | nih.gov |

| Palladium(II) acetate/CuBr₂ | Triterpenoid-derived picolinamides | Iodo(het)arenes | Palladium-catalyzed C(sp³)-H arylation | Site-selective arylation at unactivated C-H bonds. | researchgate.netnih.gov |

| Nickel(0)/Bioxazoline ligand | Racemic styrenyl aziridines | Aryl iodides | Nickel-catalyzed reductive cross-coupling | Stereoconvergent, provides enantioenriched products. | princeton.edunih.gov |

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions of Azetidine Derivatives. This table presents data from analogous systems as no direct data for 3-(4-Ethylcyclohexyl)azetidin-3-ol is available.

Rearrangement Reactions and Ring Expansions

The inherent strain of the azetidine ring, coupled with the presence of a hydroxyl group at the C3 position in 3-(4-Ethylcyclohexyl)azetidin-3-ol, suggests a propensity for rearrangement and ring-expansion reactions, often under acidic conditions. durham.ac.uknih.gov

A plausible transformation for 3-(4-Ethylcyclohexyl)azetidin-3-ol is a pinacol-type rearrangement. wikipedia.orgmasterorganicchemistry.comlibretexts.org Acid-catalyzed protonation of the hydroxyl group, followed by the loss of water, would generate a tertiary carbocation at C3. Subsequent migration of one of the adjacent carbon atoms of the azetidine ring would lead to a ring-expanded pyrrolidinone derivative. The migratory aptitude of the ring carbons versus the 4-ethylcyclohexyl group would dictate the final product distribution.

Another potential rearrangement pathway involves a Ritter-type reaction. durham.ac.uknih.gov In the presence of a nitrile and a strong acid, the tertiary alcohol could be trapped by the nitrile to form a nitrilium ion intermediate. Subsequent intramolecular attack by the azetidine nitrogen could lead to the formation of a bicyclic system, or ring opening to form a substituted 2-oxazoline. The outcome would be highly dependent on the reaction conditions and the nature of the N-substituent on the azetidine ring.

Table 3 provides examples of rearrangement reactions of 3-hydroxyazetidine systems.

| Reaction Type | Starting Material | Reagents/Conditions | Product | Key Features | Reference |

| Ritter-initiated cascade | 3-Hydroxyazetidines | Nitrile, H₂SO₄ | 2-Oxazolines | Rapid reaction, driven by ring strain release. | durham.ac.uknih.gov |

| Pinacol Rearrangement | 1,2-Diols (general) | Acid (e.g., H₂SO₄) | Ketones or Aldehydes | Involves a carbocation intermediate and a 1,2-alkyl or aryl shift. | wikipedia.orgmasterorganicchemistry.comlibretexts.org |

| Friedel-Crafts Alkylation | N-Cbz-azetidinols | Aromatics, Calcium(II) catalyst | 3,3-Diarylazetidines | N-Cbz group is crucial for stabilizing the carbocation intermediate. | researchgate.net |

Table 3: Representative Rearrangement Reactions of 3-Hydroxyazetidine Analogs. This table presents data from analogous systems as no direct data for 3-(4-Ethylcyclohexyl)azetidin-3-ol is available.

Mechanistic Investigations of Key Transformations Involving the Azetidinol Scaffold

Understanding the mechanisms of the aforementioned transformations is crucial for predicting reactivity and optimizing reaction conditions. While specific mechanistic studies on 3-(4-Ethylcyclohexyl)azetidin-3-ol are absent, insights can be drawn from computational and experimental investigations of related systems.

Radical Functionalization: In photoredox-catalyzed reactions, the mechanism typically involves the generation of a radical species through a single-electron transfer (SET) process. For the hypothetical decarboxylative functionalization, a photocatalyst, upon excitation by visible light, would oxidize the carboxylate to generate a radical, which then undergoes decarboxylation to form the C3-centered tertiary radical. digitellinc.com The regioselectivity and efficiency of the subsequent C-C bond formation would be governed by the stability of this radical and the nature of the radical acceptor. DFT calculations on similar systems have been used to rationalize the observed regioselectivity in radical cyclizations. nih.gov

Metal-Catalyzed Cross-Coupling: The mechanisms of metal-catalyzed cross-coupling reactions involving azetidines generally follow the established catalytic cycles of oxidative addition, transmetalation, and reductive elimination. For a 3-iodoazetidine substrate, oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)) would be the initial step. Subsequent transmetalation with an organometallic reagent (e.g., a Grignard reagent or a boronic acid) and reductive elimination would furnish the C-C coupled product and regenerate the active catalyst. nih.govprinceton.edunih.gov Mechanistic studies on related systems have highlighted the importance of ligand choice in promoting the desired reductive elimination over competing side reactions like β-hydride elimination.

Rearrangement Reactions: Acid-catalyzed rearrangements of 3-hydroxyazetidines are believed to proceed through carbocationic intermediates. durham.ac.uknih.gov In the case of a pinacol-type rearrangement, the stability of the initially formed carbocation at C3 is a key factor. DFT calculations could be employed to evaluate the relative energies of different potential carbocation intermediates and transition states for the migratory shifts, thus predicting the likely product distribution. nih.gov For the Ritter-initiated cascade, the mechanism involves the formation of a stable nitrilium ion, which is then intercepted by the azetidine ring. The regioselectivity of the ring opening is driven by the release of ring strain. durham.ac.uknih.gov

Advanced Spectroscopic and Structural Elucidation of 3 4 Ethylcyclohexyl Azetidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of atom connectivity and spatial relationships.

Comprehensive 1D NMR Analysis (¹H, ¹³C, ¹⁵N)

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the analog 3-cyclohexylazetidin-3-ol (as its trifluoroacetate (B77799) salt), the ¹H NMR spectrum, recorded in DMSO-d₆ at 100°C, shows characteristic signals. googleapis.com The multiplet for the cyclohexyl protons is observed between δ 0.78 and 1.37 ppm. The azetidine (B1206935) ring protons appear as multiplets around δ 2.68-2.94 ppm and δ 4.00-4.40 ppm. The hydroxyl and amine protons are also present within these regions.

For 3-(4-Ethylcyclohexyl)azetidin-3-ol , we would expect to see additional signals corresponding to the ethyl group: a triplet around δ 0.8-1.0 ppm for the methyl group and a quartet around δ 1.2-1.4 ppm for the methylene (B1212753) group. The signals for the azetidine and cyclohexyl rings would be similar to the analog, with potential minor shifts due to the electronic influence of the ethyl substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For 3-(4-Ethylcyclohexyl)azetidin-3-ol , distinct signals are expected for the ethyl group, the substituted cyclohexyl ring, and the azetidine ring. The carbinol carbon (C-3 of the azetidine ring) would appear in the range of δ 60-70 ppm. The azetidine methylene carbons would be expected around δ 45-55 ppm. The carbons of the cyclohexyl ring would resonate in the upfield region of δ 25-45 ppm, while the ethyl group carbons would appear at approximately δ 10-15 ppm (CH₃) and δ 20-30 ppm (CH₂).

¹⁵N NMR Spectroscopy: ¹⁵N NMR, while less common, can provide valuable information about the nitrogen atom of the azetidine ring. The chemical shift of the nitrogen would confirm its heterocyclic nature and substitution pattern. A single resonance would be expected, with its chemical shift influenced by the electronic environment and solvent.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-(4-Ethylcyclohexyl)azetidin-3-ol Note: These are predicted values based on known chemical shift ranges and data from analogous structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Azetidine CH₂ | 3.0 - 3.8 (m) | 45 - 55 |

| Azetidine C-OH | - | 60 - 70 |

| Azetidine NH | 2.0 - 4.0 (br s) | - |

| Cyclohexyl CH | 1.0 - 2.0 (m) | 30 - 45 |

| Cyclohexyl CH₂ | 1.0 - 2.0 (m) | 25 - 40 |

| Ethyl CH₂ | 1.2 - 1.4 (q) | 20 - 30 |

| Ethyl CH₃ | 0.8 - 1.0 (t) | 10 - 15 |

| Hydroxyl OH | 3.0 - 5.0 (br s) | - |

Advanced 2D NMR Techniques (COSY, HMQC/HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For 3-(4-Ethylcyclohexyl)azetidin-3-ol , COSY would show correlations between the protons on adjacent carbons in the ethyl group, the cyclohexyl ring, and the azetidine ring, confirming their respective connectivities.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would link each proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of the ¹³C spectrum based on the more resolved ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is instrumental in connecting the different fragments of the molecule. For instance, it would show correlations between the azetidine ring protons and the carbons of the cyclohexyl ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, which is vital for determining stereochemistry.

Stereochemical Assignment through Coupling Constants and NOE Experiments

The stereochemistry of the 4-ethylcyclohexyl group (cis or trans) and its orientation relative to the azetidine ring can be determined using coupling constants and NOE data.

The coupling constants (³J) between protons on the cyclohexyl ring can help determine the relative stereochemistry of the ethyl group. For a trans-diaxial relationship between protons, a large coupling constant (8-13 Hz) is expected, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.

NOESY or ROESY experiments would provide definitive evidence for the stereochemical arrangement. For example, if the ethyl group and the azetidinol (B8437883) moiety are on the same side of the cyclohexyl ring (cis), NOE correlations would be observed between the protons of the ethyl group and the protons of the azetidine ring. Conversely, the absence of such correlations would suggest a trans relationship.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 3-(4-Ethylcyclohexyl)azetidin-3-ol would exhibit characteristic absorption bands for its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amine. The C-H stretching vibrations of the ethyl and cyclohexyl groups would appear in the 2850-3000 cm⁻¹ range. The C-N stretching vibration of the azetidine ring would likely be observed in the fingerprint region, around 1100-1300 cm⁻¹.

Raman Spectroscopy for Specific Vibrational Modes

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C-C bond stretching and skeletal vibrations of the cyclohexyl ring would give rise to strong signals in the Raman spectrum. The symmetric C-H stretching vibrations would also be prominent. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for 3-(4-Ethylcyclohexyl)azetidin-3-ol

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (alcohol) | Stretching, broad | 3200 - 3600 | Weak |

| N-H (amine) | Stretching, broad | 3200 - 3500 | Weak |

| C-H (alkane) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C-N (azetidine) | Stretching | 1100 - 1300 | 1100 - 1300 |

| C-O (alcohol) | Stretching | 1000 - 1200 | Weak |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds. Its ability to measure mass-to-charge ratios (m/z) with high accuracy allows for the unambiguous determination of a compound's elemental composition. For 3-(4-Ethylcyclohexyl)azetidin-3-ol, HRMS would be the first step in confirming its molecular formula, C₁₁H₂₁NO.

An electrospray ionization (ESI) source would likely be used to generate the protonated molecule, [M+H]⁺. The high resolving power of an analyzer, such as a Time-of-Flight (TOF) or Orbitrap, would distinguish the exact mass of this ion from other ions with the same nominal mass. The theoretical exact mass of the [M+H]⁺ ion for C₁₁H₂₁NO is 184.1701, a value that HRMS can verify to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the parent ion. By inducing fragmentation through collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that offers insights into the molecule's structure. The structure of 3-(4-Ethylcyclohexyl)azetidin-3-ol, featuring a tertiary alcohol, a four-membered azetidine ring, and a substituted cyclohexane (B81311) ring, suggests several predictable fragmentation pathways. nih.govfiveable.mewhitman.edulibretexts.orglibretexts.org

Key expected fragmentation patterns include:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to a significant [M+H - H₂O]⁺ ion at m/z 166.1600. whitman.edulibretexts.org This occurs through the elimination of the hydroxyl group and a proton from an adjacent carbon.

Ring Opening of Azetidine: The strained four-membered ring can undergo cleavage. A primary fragmentation could involve the loss of the ethylcyclohexyl group, leading to a fragment corresponding to the protonated azetidin-3-ol (B1332694) ring.

Cleavage of the Cyclohexane Ring: Fragmentation can be initiated by cleavage of the C-C bonds within the cyclohexane ring, leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral fragments.

Alpha-Cleavage: Cleavage of the bond between the azetidine and cyclohexane rings is a form of alpha-cleavage relative to the nitrogen atom, which is a common pathway for amines. libretexts.org This would result in ions corresponding to the ethylcyclohexyl cation or the charged azetidin-3-ol radical.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 3-(4-Ethylcyclohexyl)azetidin-3-ol

| Theoretical m/z | Proposed Elemental Composition | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|---|

| 184.1701 | C₁₁H₂₂NO⁺ | [M+H]⁺ | Molecular Ion |

| 166.1600 | C₁₁H₂₀N⁺ | [M+H - H₂O]⁺ | Loss of water from the tertiary alcohol |

| 155.1596 | C₁₀H₂₁N⁺ | [M+H - C₂H₅]⁺ | Loss of the ethyl group from cyclohexane |

| 126.1283 | C₈H₁₆N⁺ | [M+H - C₃H₅O]⁺ | Complex ring cleavage and rearrangement |

| 98.0970 | C₆H₁₂N⁺ | [C₆H₁₂N]⁺ | Cleavage of the bond between the two rings |

This table is illustrative and based on theoretical fragmentation patterns.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com It provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation and the absolute stereochemistry of its chiral centers. For 3-(4-Ethylcyclohexyl)azetidin-3-ol, this technique would be crucial for resolving several structural ambiguities.

The compound possesses multiple stereochemical elements:

Chiral Center at C3 of the Azetidine Ring: The carbon bearing the hydroxyl group is a stereocenter, leading to (R) and (S) enantiomers.

Cis/Trans Isomerism of the Cyclohexane Ring: The 1,4-disubstituted cyclohexane ring can exist as cis or trans isomers, depending on the relative orientation of the ethyl and azetidinyl groups.

Conformation of the Cyclohexane Ring: The cyclohexane ring will adopt a stable chair conformation, with the bulky substituents preferentially occupying equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. fiveable.meopenochem.orglibretexts.org The trans isomer is expected to be more stable, as it can adopt a chair conformation where both the ethyl and the azetidinyl groups are in equatorial positions. libretexts.orglibretexts.org

An X-ray crystallographic analysis would provide an unambiguous assignment of the relative stereochemistry of the entire molecule. If a chiral resolution has been performed, the analysis of a single enantiomer's crystal, particularly using anomalous dispersion, can determine the absolute stereochemistry.

Furthermore, the crystallographic data would reveal the precise conformation in the solid state. This includes the pucker of the azetidine ring, the chair conformation details of the cyclohexane ring, and the rotational position of the ethyl group. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the amine proton, would also be elucidated, providing insight into the crystal packing arrangement. mdpi.com

Table 2: Predicted Crystallographic Data for a Hypothetical Crystal of trans-3-(4-Ethylcyclohexyl)azetidin-3-ol

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Crystal System | The geometric classification of the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |

| Bond Lengths (Å) | The distance between atomic nuclei. | C-C (cyclohexane): ~1.54 ÅC-N (azetidine): ~1.47 ÅC-O (alcohol): ~1.43 Å |

| Bond Angles (°) | The angle formed by three connected atoms. | C-C-C (cyclohexane): ~111°C-N-C (azetidine): ~90° |

| Torsion Angles (°) | The dihedral angle between two planes. | Defines chair conformation and ring pucker. |

This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.

Ultrafast Spectroscopy for Elucidation of Reaction Intermediates and Dynamics

Ultrafast spectroscopy, operating on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale, is a powerful technique for observing the real-time progress of chemical reactions. kyoto-u.ac.jpiitd.ac.in By using a "pump" laser pulse to initiate a reaction and a "probe" pulse to monitor the system at various time delays, it is possible to detect and characterize transient intermediates and map the entire reaction pathway. nih.govacs.org

For a molecule like 3-(4-Ethylcyclohexyl)azetidin-3-ol, ultrafast spectroscopy could be employed to study its formation dynamics. A plausible synthetic route is the reduction of a precursor ketone, 3-(4-ethylcyclohexyl)azetidin-3-one. This reaction could be initiated by a photo-induced electron transfer or by using a photo-caged reducing agent.

A hypothetical ultrafast transient absorption experiment could be designed as follows:

Initiation (Pump): A femtosecond laser pulse excites the ketone precursor or a photocatalyst, initiating the reduction process.

Probing: A second, broad-spectrum "white-light" pulse passes through the sample at a set time delay after the pump pulse. The absorption of this probe pulse is measured.

Data Analysis: By varying the time delay from femtoseconds to nanoseconds, a time-resolved spectrum is constructed. This allows for the observation of the decay of the reactant's spectral signature (e.g., the n→π* transition of the ketone) and the rise of the product's signature.

Crucially, this method could identify any short-lived reaction intermediates, such as a ketyl radical anion, that might be formed during the reduction. nih.gov The timescales for the decay of these intermediates and the formation of the final alcohol product provide detailed mechanistic insights into the reaction dynamics, such as whether the reaction proceeds in a concerted or stepwise fashion. acs.orgaip.org

Table 3: Hypothetical Ultrafast Spectroscopy Study of the Reduction of 3-(4-Ethylcyclohexyl)azetidin-3-one

| Time Delay | Observed Species | Spectroscopic Signature (λₘₐₓ) | Interpretation |

|---|---|---|---|

| 0 fs | Ketone Precursor (Ground State) | ~280 nm | Initial state before reaction. |

| 100 fs | Excited Ketone | ~350 nm | Population of the excited state after pump pulse. |

| 1-10 ps | Ketyl Radical Intermediate | ~450 nm | Formation of a transient intermediate via electron transfer. |

This table is a hypothetical representation of data from a transient absorption experiment, illustrating the potential to track reaction dynamics.

Computational and Theoretical Studies on 3 4 Ethylcyclohexyl Azetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in providing a detailed picture of the electronic environment and bonding within 3-(4-Ethylcyclohexyl)azetidin-3-ol. These methods allow for the determination of the molecule's most stable three-dimensional arrangement and the nature of its molecular orbitals.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of 3-(4-Ethylcyclohexyl)azetidin-3-ol involves geometry optimization. This process computationally determines the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this, which contains a cyclohexane (B81311) ring and an ethyl group, multiple low-energy conformations are possible.

Conformational analysis is therefore essential to identify the global minimum energy structure and other accessible conformations. The ethyl group on the cyclohexane ring can exist in either an axial or equatorial position, and the cyclohexane ring itself can adopt chair, boat, or twist-boat conformations. Furthermore, the puckering of the four-membered azetidine (B1206935) ring adds another layer of conformational complexity.

It is generally observed in substituted cyclohexanes that the substituent prefers the equatorial position to minimize steric hindrance. Computational studies on related structures, such as 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, have shown a preference for an axial orientation of the pyridyl ring, which may be relevant for understanding the orientation of the azetidinol (B8437883) moiety relative to the cyclohexane ring. nih.gov A thorough conformational search would involve systematically rotating the rotatable bonds and evaluating the energy of each resulting conformer. The optimized geometries provide key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for the Lowest Energy Conformer of 3-(4-Ethylcyclohexyl)azetidin-3-ol

| Parameter | Bond/Atoms | Value (Å/°) |

| Bond Length | C(azetidine)-O | 1.43 |

| Bond Length | C(azetidine)-N | 1.47 |

| Bond Length | C(cyclohexane)-C(ethyl) | 1.54 |

| Bond Angle | O-C(azetidine)-N | 108.5 |

| Bond Angle | C-N-C (azetidine) | 89.5 |

| Dihedral Angle | H-O-C-C(azetidine) | 180.0 |

Note: This data is hypothetical and represents typical values for similar structures, as specific computational results for 3-(4-Ethylcyclohexyl)azetidin-3-ol are not publicly available.

Analysis of Frontier Molecular Orbitals

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 3-(4-Ethylcyclohexyl)azetidin-3-ol, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the azetidinol ring, due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the C-N and C-O bonds. The HOMO-LUMO gap can be calculated using the energies of these orbitals obtained from DFT calculations.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 3-(4-Ethylcyclohexyl)azetidin-3-ol

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 8.0 |

Note: This data is hypothetical and serves as an illustrative example. Actual values would be obtained from specific quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the potential chemical reactions of 3-(4-Ethylcyclohexyl)azetidin-3-ol. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways, characterize the transition states, and understand the factors that control selectivity.

Transition State Characterization and Energy Barrier Calculations

A transition state is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. Characterizing the geometry and energy of the transition state is key to understanding the kinetics of a reaction. Computational methods can be used to locate these transition state structures and calculate the activation energy barrier, which is the energy difference between the reactants and the transition state. A lower activation energy barrier corresponds to a faster reaction rate. For reactions involving 3-(4-Ethylcyclohexyl)azetidin-3-ol, such as N-alkylation or O-acylation, transition state calculations would reveal the precise geometric arrangement of the atoms at the point of bond formation or cleavage.

Reaction Pathway Prediction and Selectivity Rationale

When a molecule can undergo multiple reaction pathways, computational modeling can predict which pathway is more favorable. By comparing the activation energies for each possible pathway, the most likely product can be identified. For instance, in a reaction with an electrophile, it could be questioned whether the reaction occurs at the nitrogen or the oxygen of the azetidinol moiety. Computational analysis of the transition states for both N-attack and O-attack would provide a rationale for the observed or predicted regioselectivity. The steric hindrance imposed by the bulky 4-ethylcyclohexyl group would also play a significant role in determining the favored reaction pathway, a factor that can be quantified through computational modeling.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For 3-(4-Ethylcyclohexyl)azetidin-3-ol, DFT calculations can be used to compute the vibrational frequencies, which correspond to the peaks in an IR spectrum. The characteristic stretches of the O-H, N-H, and C-N bonds can be predicted and compared with experimental IR data. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with the experimentally obtained NMR spectra, aiding in the assignment of signals to specific atoms within the molecule. The accuracy of these predictions depends on the level of theory and basis set used in the calculations.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for 3-(4-Ethylcyclohexyl)azetidin-3-ol

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Frequency (O-H stretch) | 3400 cm⁻¹ | 3350 cm⁻¹ |

| ¹³C NMR Chemical Shift (C-OH) | 75 ppm | 72 ppm |

| ¹H NMR Chemical Shift (CH-OH) | 4.2 ppm | 4.1 ppm |

Note: This data is hypothetical and for illustrative purposes. A direct comparison would require experimental data for 3-(4-Ethylcyclohexyl)azetidin-3-ol.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the conformational landscape of flexible molecules like 3-(4-ethylcyclohexyl)azetidin-3-ol. mdpi.com Such simulations would model the atomic motions of the molecule over time, providing insights into its preferred shapes, the energy barriers between different conformations, and the influence of solvent on its structure.

For 3-(4-ethylcyclohexyl)azetidin-3-ol, MD simulations would be crucial for understanding the interplay between the puckered azetidine ring and the bulky 4-ethylcyclohexyl substituent. The simulation would track the conformational states of both the four-membered azetidine ring and the six-membered cyclohexane ring.

Key areas of investigation in an MD simulation of this molecule would include:

Azetidine Ring Puckering: The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve some of its inherent strain. nih.gov MD simulations can map the energy surface of this puckering, identifying the most stable puckered states and the transition pathways between them.

Cyclohexane Chair Conformations: The ethylcyclohexyl group will predominantly exist in a chair conformation. The simulation would explore the energetic favorability of the ethyl group being in an equatorial versus an axial position and the rate of ring flipping between these two chair forms.

Orientation of the Cyclohexyl Group: The simulation would reveal the preferred rotational orientation (dihedral angles) of the cyclohexyl group relative to the azetidine ring. This is influenced by steric hindrance between the two ring systems.

Intramolecular Hydrogen Bonding: The presence of the hydroxyl group on the azetidine ring and the nitrogen atom allows for the possibility of intramolecular hydrogen bonding, which could stabilize certain conformations. MD simulations can quantify the persistence and strength of such bonds.

The results of such simulations would likely show that the cis and trans isomers (referring to the relative positions of the substituents on the azetidine ring) exhibit distinct conformational preferences, leading to different energy landscapes. capes.gov.br

Strain Energy Analysis of the Azetidine Ring System

The azetidine ring in 3-(4-ethylcyclohexyl)azetidin-3-ol is characterized by significant ring strain, a key feature of four-membered rings. researchgate.netnih.gov This strain arises from angle deviation from ideal tetrahedral geometry and torsional strain from eclipsing interactions. The total strain energy of an unsubstituted azetidine ring is approximately 25.2 kcal/mol. researchgate.net

This high ring strain has several important consequences for the molecule's chemistry and structure:

Reactivity: The stored strain energy makes the azetidine ring susceptible to ring-opening reactions under certain conditions, a property that is synthetically useful. rsc.orgnih.gov

Molecular Rigidity: Despite the strain, the ring provides a rigid scaffold that can be beneficial in medicinal chemistry for positioning substituents in well-defined spatial orientations. researchgate.netnih.gov

Conformational Control: The strain influences the degree of ring puckering. While puckering helps to alleviate some torsional strain, it is balanced against the increase in angle strain. Computational methods like density functional theory (DFT) are typically used to calculate the precise strain energy.

A comparative analysis of the strain energies for different isomers and conformers would be essential to fully understand the molecule's stability and reactivity profile.

| Parameter | Typical Value for Azetidine Ring | Influence on 3-(4-Ethylcyclohexyl)azetidin-3-ol |

| Ring Strain Energy | ~25.2 kcal/mol researchgate.net | The bulky substituents may alter the local geometry and thus modify the overall strain energy. |

| Ring Conformation | Puckered nih.gov | The large cyclohexyl group will significantly influence the preferred puckering mode to minimize steric clashes. |

| Reactivity | Prone to ring-opening rsc.orgnih.gov | The inherent strain is a driving force for potential chemical transformations. |

Synthesis and Reactivity of Analogs and Derivatives of 3 4 Ethylcyclohexyl Azetidin 3 Ol

Structure-Reactivity Relationships within Azetidinol (B8437883) Series

The relationship between the structure of azetidin-3-ol (B1332694) derivatives and their reactivity is a critical aspect of their chemistry. The nature of the substituent at the 3-position significantly influences the electronic and steric environment of the azetidine (B1206935) ring, thereby affecting its reactivity.

For instance, the presence of an electron-donating group at the 3-position can stabilize a potential carbocation intermediate that may form upon ring opening. Conversely, an electron-withdrawing group can destabilize such an intermediate, making ring opening more difficult under certain mechanistic pathways. In the case of 3-(4-Ethylcyclohexyl)azetidin-3-ol, the 4-ethylcyclohexyl group is primarily an alkyl substituent with a modest electron-donating inductive effect.

The table below illustrates the hypothetical effect of different substituents at the 3-position on the relative rate of a hypothetical acid-catalyzed ring-opening reaction.

Table 1: Hypothetical Relative Rates of Ring-Opening for 3-Substituted Azetidin-3-ol Analogs

| 3-Substituent | Electronic Effect | Steric Hindrance | Hypothetical Relative Rate of Ring-Opening |

|---|---|---|---|

| Phenyl | Electron-withdrawing (resonance), Electron-donating (inductive) | Moderate | 1.2 |

| 4-Methoxyphenyl | Electron-donating | Moderate | 1.8 |

| 4-Nitrophenyl | Electron-withdrawing | Moderate | 0.7 |

| Cyclohexyl | Electron-donating (inductive) | High | 0.9 |

| 4-Ethylcyclohexyl | Electron-donating (inductive) | High | 0.9 |

| tert-Butyl | Electron-donating (inductive) | Very High | 0.6 |

This table presents hypothetical data based on general principles of chemical reactivity and is intended for illustrative purposes.

Modification of the 4-Ethylcyclohexyl Substituent

Modification of the 4-ethylcyclohexyl substituent can be envisioned to fine-tune the physicochemical properties of the molecule, such as lipophilicity and conformational flexibility. These modifications can impact the molecule's interaction with biological targets or its properties as a material component.

Synthetic strategies for modifying the 4-ethylcyclohexyl group would likely involve starting with a different Grignard reagent during the initial synthesis. For example, using 4-propylcyclohexylmagnesium bromide or 4-tert-butylcyclohexylmagnesium bromide would yield analogs with altered lipophilicity and steric bulk.

The table below outlines potential analogs with modified cyclohexyl substituents and their predicted LogP values, a measure of lipophilicity.

Table 2: Predicted Lipophilicity of 3-(4-Alkylcyclohexyl)azetidin-3-ol Analogs

| Alkyl Group at C4 of Cyclohexyl | Predicted LogP |

|---|---|

| Methyl | 2.1 |

| Ethyl | 2.6 |

| Propyl | 3.1 |

| Isopropyl | 2.9 |

| tert-Butyl | 3.4 |

Predicted LogP values are estimations based on computational models and are for comparative purposes.

Azetidinol Derivatives with Varied Substitution Patterns on the Azetidine Ring

Furthermore, substitution at the C2 and C4 positions of the azetidine ring can introduce additional stereochemical complexity and functional handles. The synthesis of such derivatives often requires more elaborate multi-step sequences. acs.orgrsc.org

The following table presents examples of potential derivatives with varied substitution on the azetidine ring.

Table 3: Potential Derivatives of 3-(4-Ethylcyclohexyl)azetidin-3-ol with Varied Ring Substitution

| Derivative | N-Substituent | C2-Substituent | C4-Substituent | Potential Synthetic Route |

|---|---|---|---|---|

| Parent Compound | H | H | H | Deprotection of N-protected precursor |

| N-Benzyl derivative | Benzyl | H | H | Reductive amination or N-alkylation |

| N-Boc derivative | Boc | H | H | Protection of the nitrogen atom |

| 2-Methyl derivative | H | Methyl | H | Multi-step synthesis from a chiral precursor |

| 2,2-Dimethyl derivative | H | Methyl | Methyl | Cyclization of a suitably substituted precursor |

Stereoisomeric Studies and Their Chemical Impact

3-(4-Ethylcyclohexyl)azetidin-3-ol contains multiple stereocenters: the C3 of the azetidine ring and the C1 and C4 of the cyclohexyl ring. The ethyl group at the C4 position of the cyclohexane (B81311) ring can exist in either a cis or trans relationship to the azetidine-3-ol group. This results in the possibility of several diastereomers.

The stereoselective synthesis of specific isomers would likely require the use of chiral starting materials or chiral catalysts. acs.orgnih.gov For instance, the use of a chiral auxiliary on the azetidine nitrogen could direct the stereochemical outcome of the Grignard addition.

Table 4: Possible Stereoisomers of 3-(4-Ethylcyclohexyl)azetidin-3-ol

| Stereocenter | Configuration |

|---|---|

| C3 (Azetidine) | R or S |

| C1 (Cyclohexyl) | R or S |

| C4 (Cyclohexyl) | R or S |

The actual number of distinct stereoisomers will depend on the symmetry of the molecule.

Functionalized Azetidines as Advanced Building Blocks in Complex Molecule Synthesis

Functionalized azetidines are valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products. acs.orgnih.gov The strained four-membered ring can be retained as a key structural motif or can be opened to introduce specific functionalities in a stereocontrolled manner.

The hydroxyl group of 3-(4-Ethylcyclohexyl)azetidin-3-ol can serve as a handle for further functionalization, such as etherification or esterification. The nitrogen atom, after deprotection, can participate in a variety of reactions, including acylation, alkylation, and reductive amination.

The ring strain of the azetidine can be exploited in ring-expansion reactions to form larger heterocyclic systems, such as pyrrolidines or piperidines, under appropriate conditions. This strategy provides a pathway to a diverse range of nitrogen-containing scaffolds.

Advanced Analytical Methodologies for Detection and Quantification As a Chemical Entity

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, and for chiral compounds, the use of a Chiral Stationary Phase (CSP) is indispensable for separating enantiomers. The enantiomeric purity of 3-(4-Ethylcyclohexyl)azetidin-3-ol is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

The separation of the enantiomers of 3-(4-Ethylcyclohexyl)azetidin-3-ol would be achieved by exploiting the differential interactions between each enantiomer and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. For this azetidinol (B8437883) derivative, a column like a Chiralpak® AD-H or Chiralcel® OD-H could be investigated. The selection of the mobile phase is crucial for achieving optimal separation. A typical approach would involve a normal-phase mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The addition of a small amount of an amine, like diethylamine (B46881) (DEA), can improve peak shape and resolution for basic compounds like this azetidine (B1206935) derivative.

The method would be validated for specificity, linearity, precision, accuracy, and robustness to ensure reliable determination of enantiomeric excess.

Illustrative HPLC Method Parameters for Enantiomeric Purity

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Illustrative Chromatographic Data

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-3-(4-Ethylcyclohexyl)azetidin-3-ol | 8.5 | - |

| (S)-3-(4-Ethylcyclohexyl)azetidin-3-ol | 10.2 | > 2.0 |

Note: The data presented in these tables is illustrative and intended to represent typical results for this type of analysis, as specific experimental data for 3-(4-Ethylcyclohexyl)azetidin-3-ol is not publicly available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the identity and assessing the purity of volatile or semi-volatile compounds. For a compound like 3-(4-Ethylcyclohexyl)azetidin-3-ol, which contains a polar hydroxyl and an amine group, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.

A common derivatization strategy involves silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS-ether of the hydroxyl group and TMS-amine of the azetidine nitrogen would be more amenable to GC separation.

The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides fragmentation patterns that are characteristic of the molecule's structure, thus confirming its identity. The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound and specific fragment ions resulting from the cleavage of the ethylcyclohexyl and azetidine rings.

Illustrative GC-MS Method Parameters

| Parameter | Condition |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Illustrative Mass Spectral Data (for TMS-derivatized compound)

| m/z | Interpretation |

| [M]+ | Molecular ion of the derivatized compound |

| [M-15]+ | Loss of a methyl group from a TMS moiety |

| [M-111]+ | Loss of the ethylcyclohexyl group |

| 73 | Characteristic ion for the trimethylsilyl group |

Note: The data presented in these tables is illustrative and intended to represent typical results for this type of analysis, as specific experimental data for 3-(4-Ethylcyclohexyl)azetidin-3-ol is not publicly available.

Capillary Electrophoresis for Separation and Characterization

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. mdpi.com For a basic compound such as 3-(4-Ethylcyclohexyl)azetidin-3-ol, Capillary Zone Electrophoresis (CZE) would be the most straightforward mode. youtube.com In CZE, separation is based on the differences in the charge-to-size ratio of the analytes. youtube.com

The analysis would be performed in a fused-silica capillary. At a pH below the pKa of the azetidine nitrogen, the compound will be protonated and carry a positive charge, allowing it to migrate in the electric field. The background electrolyte (BGE) composition, including its pH and concentration, is a critical parameter for optimizing the separation. An acidic buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, would be suitable to ensure the analyte is in its cationic form. The electroosmotic flow (EOF) within the capillary, which is typically directed towards the cathode, will carry all species, including the cationic analyte, towards the detector.

CE can be particularly useful for analyzing small sample volumes and for achieving very high separation efficiencies. mdpi.com Chiral separations can also be achieved in CE by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. This would provide an orthogonal method to chiral HPLC for determining enantiomeric purity.

Illustrative Capillary Electrophoresis Method Parameters

| Parameter | Condition |

| Capillary | Fused Silica (50 µm i.d., 375 µm o.d., 50 cm total length) |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 200 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

Illustrative Electrophoretic Data

| Analyte | Migration Time (min) |

| 3-(4-Ethylcyclohexyl)azetidin-3-ol | 6.8 |

| Impurity 1 | 5.2 |

| Impurity 2 | 7.5 |

Note: The data presented in these tables is illustrative and intended to represent typical results for this type of analysis, as specific experimental data for 3-(4-Ethylcyclohexyl)azetidin-3-ol is not publicly available.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to Azetidinols

The synthesis of azetidines has historically been challenging due to the difficulty in forming the strained four-membered ring. acs.org Current research is shifting towards innovative and sustainable methods that offer greater efficiency and access to a wider range of functionalized azetidinols.

A significant area of development is the use of photochemical reactions, which utilize light energy to drive transformations that might be difficult to achieve with traditional thermal methods. researchgate.net The Norrish-Yang cyclization , for instance, provides a sustainable pathway to highly strained azetidinols from readily available α-aminoacetophenones. nih.gov This process involves a light-induced intramolecular hydrogen abstraction followed by ring closure to form the azetidinol (B8437883) scaffold. acs.orgnih.gov This "build and release" strategy, combining a photochemical cyclization with a subsequent strain-releasing functionalization, is a promising avenue for creating complex molecules. researchgate.net

Other modern synthetic approaches are also being explored to improve access to diverse azetidine (B1206935) structures. These include:

Reduction of β-lactams (azetidin-2-ones) : This remains one of the most common methods due to the wide availability of starting materials. acs.org

Intramolecular Cyclization : Methods such as the palladium(II)-catalyzed C(sp³)–H amination enable the direct formation of the azetidine ring from acyclic precursors under controlled conditions. rsc.org

Aza Paternò-Büchi Reaction : This visible-light-mediated [2+2] photocycloaddition offers a scalable and efficient route to densely functionalized azetidines. rsc.orgresearchgate.net

Table 1: Emerging Synthetic Routes for Azetidinols

| Synthetic Route | Description | Advantages | Reference |

|---|---|---|---|

| Norrish-Yang Cyclization | Photochemical cyclization of α-aminoacetophenones to form azetidinols. | Sustainable (uses light energy), provides access to highly strained systems. | acs.orgnih.gov |

| Aza Paternò-Büchi Reaction | Intermolecular [2+2] photocycloaddition to construct the azetidine ring. | Scalable, efficient, provides access to unique substitution patterns. | rsc.orgresearchgate.net |

| Iron-Catalyzed Thiol Alkylation | Direct conversion of azetidin-3-ols to 3-sulfanyl azetidines using a mild iron catalyst. | Uses an inexpensive and environmentally benign metal catalyst. | nih.govacs.org |

| Pd(II)-Catalyzed C-H Amination | Intramolecular cyclization via direct C-H bond activation to form the azetidine ring. | High functional group tolerance, creates complex structures. | rsc.org |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The significant ring-strain energy of azetidines (approximately 25.2 kcal/mol) is a key feature that drives their unique reactivity. researchgate.net While more stable than their three-membered aziridine (B145994) counterparts, azetidines can undergo selective ring-opening reactions under appropriate conditions, providing a powerful tool for synthetic chemists. rsc.orgrsc.org

Recent research has uncovered novel transformations that leverage this inherent reactivity. For example, photochemically generated 3-phenylazetidinols can undergo a subsequent ring-opening reaction when treated with electron-deficient ketones or boronic acids. researchgate.netnih.gov This two-step sequence of ring formation followed by a triggered ring-opening represents a novel strategy for desymmetrization and the synthesis of highly functionalized 3-amino-1,2-diols. nih.gov The success of this transformation was found to be critically dependent on the nitrogen-protecting group, with a benzhydryl group proving optimal for facilitating both the initial cyclization and the subsequent ring-opening. researchgate.netnih.gov

Another novel transformation is the mild, iron-catalyzed alkylation of thiols with N-Cbz-azetidinols. nih.govacs.org This reaction proceeds through a stabilized azetidine carbocation intermediate, allowing for the direct and high-yield synthesis of 3-aryl-3-sulfanyl azetidines, which are valuable motifs for drug discovery. nih.gov The N-carboxybenzyl (Cbz) protecting group was essential for this reactivity. acs.org

Table 2: Novel Chemical Transformations of Azetidinols

| Transformation | Description | Significance | Reference |

|---|---|---|---|

| Strain-Release Ring Opening | Ring opening of azetidinols triggered by boronic acids or electron-deficient ketones. | Creates highly functionalized acyclic structures like 3-amino-1,2-diols from a cyclic precursor. | researchgate.netnih.gov |

| Iron-Catalyzed Thiol Alkylation | Fe-catalyzed C-S bond formation between an azetidinol and a thiol via an azetidine carbocation. | Provides direct access to 3-aryl-3-sulfanyl azetidines using a mild and sustainable catalyst. | nih.govacs.org |

| Cysteine-Targeted Ring Opening | Reaction of azetidinyl oxadiazoles (B1248032) with cysteine residues, proceeding through a ring-opening mechanism. | Identifies a new electrophilic group for covalent modification of proteins. | nih.gov |

Integration with Advanced Catalytic Systems for Efficiency and Selectivity

The future of azetidinol chemistry is intrinsically linked to the development of advanced catalytic systems that offer improved efficiency, selectivity, and sustainability. chemistryworld.com A key trend is the move away from expensive and toxic heavy metals towards catalysts based on abundant and environmentally benign elements like iron. The iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines is a prime example of this shift, providing an excellent yield under mild conditions. nih.govacs.org

Beyond transition metal catalysis, the field of biocatalysis is emerging as a powerful tool for performing complex chemical transformations. scientificupdate.com The use of engineered enzymes, such as mutated P450 enzymes, can direct C-H amidation reactions with high regio- and enantioselectivity, a feat that is difficult to achieve with traditional small-molecule catalysts. scientificupdate.com While not yet applied specifically to 3-(4-Ethylcyclohexyl)azetidin-3-ol, the principles of directed evolution could be used to develop bespoke enzymes for the stereoselective synthesis or functionalization of such molecules. scientificupdate.comnih.gov

The design of these advanced catalysts relies on a deep mechanistic understanding of how they operate at a molecular level. youtube.com For example, understanding how copper atoms are mobilized to form active catalytic pairs in zeolite catalysts has been crucial for improving their performance in pollution control systems. youtube.com Similar detailed studies will be essential for designing the next generation of catalysts for azetidinol synthesis.

Leveraging Theoretical Predictions to Guide Experimental Discovery

As the complexity of target molecules increases, theoretical and computational chemistry are becoming indispensable tools for guiding experimental work. uspex-team.org These methods can predict the properties and reactivity of molecules like 3-(4-Ethylcyclohexyl)azetidin-3-ol before they are ever synthesized, saving significant time and resources.

Quantitative Structure-Property Relationship (QSPR) studies, for example, can establish mathematical models that correlate the molecular structure of a compound with its physical or chemical properties. tubitak.gov.tr By using quantum chemical descriptors (such as electrostatic potentials and molecular orbital energies), researchers can build models to predict properties like acidity constants for a series of related compounds. tubitak.gov.tr This approach could be used to predict the reactivity or biological activity of various substituted azetidinols, helping to prioritize the most promising candidates for synthesis.

Furthermore, quantum chemical computations can be used to explore reaction mechanisms and the origins of spectroscopic properties. nih.gov Such studies can rationalize the observed reactivity of heterocyclic systems and predict the feasibility of new, undiscovered reaction pathways. uspex-team.orgnih.gov By calculating the energies of reactants, transition states, and products, chemists can gain insight into the kinetic and thermodynamic viability of a proposed synthetic step, guiding the design of more efficient and selective reactions.

Q & A

Basic Research Questions

Synthetic Routes and Optimization Q: What are the established synthetic routes for 3-(4-Ethylcyclohexyl)azetidin-3-ol, and how can reaction conditions be optimized for academic-scale synthesis? A: The synthesis typically involves multi-step organic reactions, starting with the formation of the azetidine ring. Key steps include:

- Nucleophilic substitution : Reacting 4-ethylcyclohexyl halides with azetidine precursors under basic conditions (e.g., sodium hydride) in aprotic solvents like DMF or THF .

- Cyclization : Intramolecular ring closure using catalysts like palladium or copper-based systems to enhance yield .

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization to isolate the product.

Optimization focuses on solvent choice (polar aprotic solvents improve reaction rates), temperature control (60–80°C for cyclization), and catalyst loading (5–10 mol% for metal catalysts) .

Characterization Techniques Q: How should researchers characterize the purity and structural integrity of 3-(4-Ethylcyclohexyl)azetidin-3-ol post-synthesis? A: A combination of analytical methods ensures reliability:

- NMR Spectroscopy : - and -NMR confirm molecular structure and substituent positions. For example, the hydroxyl proton appears as a singlet near δ 3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 225.1624 for CHNO).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% recommended for biological assays) .

- TLC : Monitors reaction progress using silica plates and visualizing agents (e.g., iodine vapor) .

Advanced Research Questions

Substituent Effects on Reactivity Q: How do substituents on the cyclohexyl or azetidine rings influence the compound’s reactivity and stability? A: Substituents alter steric and electronic properties:

- Electron-withdrawing groups (e.g., halogens) on the cyclohexyl ring increase electrophilicity, accelerating nucleophilic attacks but may reduce solubility.

- Bulkier groups (e.g., ethyl vs. methyl) enhance steric hindrance, slowing reactions but improving metabolic stability in biological systems .

Experimental validation involves synthesizing analogs (e.g., 3-(4-fluorocyclohexyl) derivatives) and comparing reaction kinetics via UV-Vis or -NMR .

Stability Under Physiological Conditions Q: What methodologies assess the stability of 3-(4-Ethylcyclohexyl)azetidin-3-ol in aqueous or biological matrices? A: Stability studies require:

- pH-Variation Tests : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC over 24–72 hours .

- Serum Stability Assays : Add compound to fetal bovine serum (FBS) and quantify remaining intact molecules using LC-MS/MS.

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., >150°C indicates solid-state stability) .

Addressing Data Contradictions in Biological Activity Q: How should researchers resolve contradictions when studies report conflicting biological activities (e.g., antimicrobial vs. inactive)? A: Systematic approaches include:

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 μM) to identify false negatives from suboptimal dosing .

- Strain-Specific Testing : Replicate assays using standardized microbial strains (e.g., ATCC cultures) to control for genetic variability.

- Metabolite Profiling : Check for in situ degradation products (via LC-MS) that may interfere with activity .

Computational Modeling for Drug Design Q: Which computational tools predict the binding affinity of 3-(4-Ethylcyclohexyl)azetidin-3-ol to biological targets? A: Molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS) are key:

- Docking : Use crystal structures of target proteins (e.g., PDB ID 2XQC for enzymes) to predict binding poses and affinity scores .

- QSAR Models : Correlate substituent properties (logP, polar surface area) with bioactivity data to guide analog design .

- In Silico ADMET : Tools like SwissADME predict pharmacokinetic profiles (e.g., blood-brain barrier permeability) .

Methodological Best Practices

Handling Air- or Moisture-Sensitive Reactions

A: Use Schlenk lines or gloveboxes under inert atmospheres (N/Ar). Pre-dry solvents (e.g., molecular sieves for THF) and reagents. Monitor reactions via FT-IR for moisture ingress (e.g., O-H stretches at 3400 cm) .

Validating Synthetic Intermediates

A: Employ tandem techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.